2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol
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Overview
Description
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO. It is characterized by the presence of a pyridine ring substituted with a difluoroethanol group. This compound is a colorless liquid that is soluble in water and most organic solvents. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with 1,1,2,2-tetrafluoroethylene to form 3,3,4,4-tetrafluoro-1-pyridinylpropionic acid. This intermediate is then reduced to 3,3,4,4-tetrafluoro-1-pyridinylethanol, which is subsequently reacted with hydrogen chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanol group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol
- 2,2-Difluoro-2-(pyridin-4-yl)ethan-1-ol
- 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine
Uniqueness
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Properties
CAS No. |
1820832-00-5 |
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Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
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